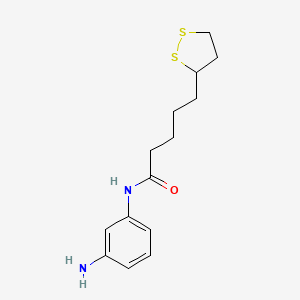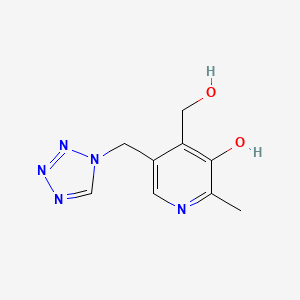
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(1H-tetrazol-1-ylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(1H-tetrazol-1-ylmethyl)- is a chemical compound with the molecular formula C9H11N5O2. This compound is characterized by the presence of a pyridine ring, a hydroxyl group, a methyl group, and a tetrazole moiety. The combination of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(1H-tetrazol-1-ylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Methylation: The methyl group can be added through methylation reactions using methyl iodide or dimethyl sulfate.
Tetrazole Formation: The tetrazole moiety can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(1H-tetrazol-1-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, such as the reduction of the pyridine ring to piperidine using hydrogen gas and a metal catalyst.
Substitution: The tetrazole moiety can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, metal catalysts (e.g., palladium on carbon)
Nucleophiles: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of piperidine derivatives
Substitution: Formation of substituted tetrazole derivatives
Applications De Recherche Scientifique
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(1H-tetrazol-1-ylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(1H-tetrazol-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. The tetrazole moiety, for example, can mimic carboxylic acids and bind to enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pyridinemethanol: Lacks the tetrazole moiety, resulting in different chemical and biological properties.
3-Hydroxy-2-methylpyridine: Lacks the tetrazole moiety and the hydroxyl group is positioned differently.
Tetrazole Derivatives: Compounds with similar tetrazole moieties but different substituents on the pyridine ring.
Uniqueness
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(1H-tetrazol-1-ylmethyl)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyl group and the tetrazole moiety allows for diverse interactions with biological targets, making it a versatile compound in research and potential therapeutic applications.
Propriétés
Numéro CAS |
389136-83-8 |
|---|---|
Formule moléculaire |
C9H11N5O2 |
Poids moléculaire |
221.22 g/mol |
Nom IUPAC |
4-(hydroxymethyl)-2-methyl-5-(tetrazol-1-ylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C9H11N5O2/c1-6-9(16)8(4-15)7(2-10-6)3-14-5-11-12-13-14/h2,5,15-16H,3-4H2,1H3 |
Clé InChI |
LGNLLPKADGRUAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=C1O)CO)CN2C=NN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


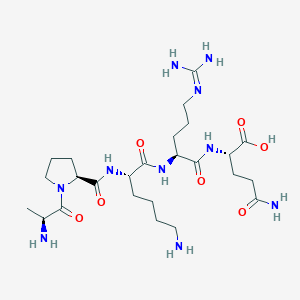
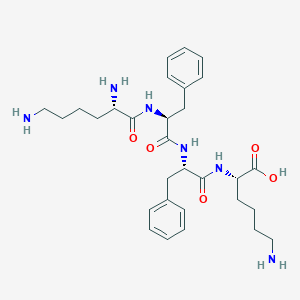
![Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate](/img/structure/B14234484.png)

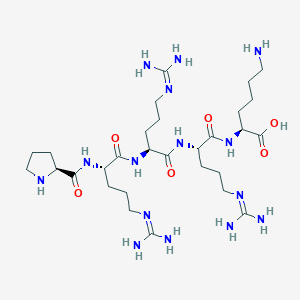
![N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide](/img/structure/B14234511.png)
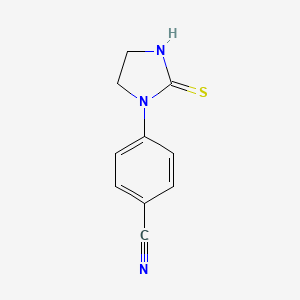
![1-(3-Triethoxysilylpropyl)-3-[6-(3-triethoxysilylpropylcarbamoylamino)pyridin-2-yl]urea](/img/structure/B14234529.png)

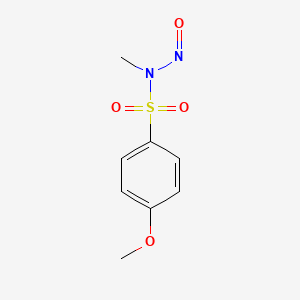

![(3E)-5-methyl-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one](/img/structure/B14234548.png)
![[3,4,5-Tris(octyloxy)phenyl]methanol](/img/structure/B14234566.png)
